molecular formula C9H2F5NO3S2 B2825865 Pentafluorophenyl 1,3-thiazole-2-sulfonate CAS No. 1421601-80-0

Pentafluorophenyl 1,3-thiazole-2-sulfonate

Cat. No.: B2825865
CAS No.: 1421601-80-0
M. Wt: 331.23
InChI Key: VOFZDXGJLWXINF-UHFFFAOYSA-N
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Description

Pentafluorophenyl 1,3-thiazole-2-sulfonate is a chemical compound with the molecular formula C9H2F5NO3S2 and a molecular weight of 331.24 g/mol It is characterized by the presence of a pentafluorophenyl group attached to a 1,3-thiazole-2-sulfonate moiety

Scientific Research Applications

Pentafluorophenyl 1,3-thiazole-2-sulfonate has a wide range of applications in scientific research, including:

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS provides detailed information about the potential hazards of the compound and the necessary precautions for handling and storage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorophenyl 1,3-thiazole-2-sulfonate typically involves the reaction of pentafluorophenol with 1,3-thiazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1,3-thiazole-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of pentafluorophenyl 1,3-thiazole-2-sulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the sulfonate ester, making it more reactive towards nucleophiles. This reactivity is crucial for its applications in organic synthesis and biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl 1,3-thiazole-2-carboxylate
  • Pentafluorophenyl 1,3-thiazole-2-phosphate
  • Pentafluorophenyl 1,3-thiazole-2-sulfinate

Uniqueness

Pentafluorophenyl 1,3-thiazole-2-sulfonate is unique due to its combination of a highly electron-withdrawing pentafluorophenyl group and a reactive sulfonate ester. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1,3-thiazole-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F5NO3S2/c10-3-4(11)6(13)8(7(14)5(3)12)18-20(16,17)9-15-1-2-19-9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFZDXGJLWXINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F5NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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